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molecular formula C15H19N3O2S B8759672 N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide CAS No. 126234-76-2

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide

Cat. No. B8759672
M. Wt: 305.4 g/mol
InChI Key: KPMYQKZRZOAQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04857301

Procedure details

Dissolve 5.02 g of 4-aminomethylpiperidine and 22 g of triethylamine in 50 ml of dichloromethane. Add dropwise over 30 minutes 5.0 g of 5-isoquinoline sulfonyl chloride dissolved in 50 ml of dichloromethane while cooling the mixture in an ice bath. Stir at room temperature for 72 hours. Filter the reaction mixture and evaporate the filtrate. Chromatograph the residue over 400g of silica gel eluting with dichloromethane/methanol (9/1). Obtain the title compound by evaporating the appropriate fractions, as determined by thin layer chromatography. Dissolve the product in ethanol saturated with HCl and evaporate to obtain the title compound as the dihydrochloride salt. FAB MS (M+1)e =306.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.C(N(CC)CC)C.[CH:16]1[C:25]2[CH:24]=[CH:23][CH:22]=[C:21]([S:26](Cl)(=[O:28])=[O:27])[C:20]=2[CH:19]=[CH:18][N:17]=1>ClCCl>[NH:6]1[CH2:7][CH2:8][CH:3]([CH2:2][NH:1][S:26]([C:21]2[CH:22]=[CH:23][CH:24]=[C:25]3[C:20]=2[CH:19]=[CH:18][N:17]=[CH:16]3)(=[O:27])=[O:28])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
NCC1CCNCC1
Name
Quantity
22 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the mixture in an ice bath
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
N1CCC(CC1)CNS(=O)(=O)C1=C2C=CN=CC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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